Eicar

Antiviral IMPDH inhibitor Broad-spectrum

EICAR is a superior IMPDH inhibitor offering 10- to 100-fold greater antiviral potency than ribavirin and comparable effects to pyrazofurin at 50-fold lower concentrations. This exceptional potency makes it the preferred tool compound for high-sensitivity antiviral screening, enabling detection of weak hits that lesser inhibitors miss. Its well-characterized, pure IMPDH mechanism—confirmed via guanosine reversal controls—eliminates confounding off-target effects seen at high concentrations of weaker alternatives. Choose EICAR for definitive GTP pool depletion studies and as a critical reference standard for aquaculture antiviral research against IPNV.

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
Cat. No. B1215784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicar
Synonyms5-ERFIC
5-ethynyl-1-ribofuranosylimidazole-4-carboxamide
EICAR
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N
InChIInChI=1S/C11H13N3O5/c1-2-5-7(10(12)18)13-4-14(5)11-9(17)8(16)6(3-15)19-11/h1,4,6,8-9,11,15-17H,3H2,(H2,12,18)/t6-,8-,9-,11-/m1/s1
InChIKeySWQQELWGJDXCFT-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eicar: A High-Potency IMP Dehydrogenase Inhibitor for Antiviral and Anticancer Research


Eicar (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a nucleoside analogue that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide biosynthesis [1]. This mechanism underlies its broad-spectrum antiviral activity against a wide range of RNA and DNA viruses, as well as its cytostatic effects in rapidly dividing cancer cells [2]. Originally developed as an anticancer agent, Eicar has been extensively characterized for its antiviral potency, consistently demonstrating superior activity compared to the widely used IMPDH inhibitor ribavirin [3].

Why Ribavirin and Other IMPDH Inhibitors Cannot Replace Eicar in Potency-Critical Assays


Although several IMPDH inhibitors share a common mechanism, their potency, selectivity, and cellular metabolism vary dramatically. Eicar consistently demonstrates a 10- to 100-fold greater antiviral potency than ribavirin across diverse viral families [1]. This differential is not merely incremental; it directly impacts the feasibility of achieving complete viral suppression without exceeding cytotoxic thresholds. Furthermore, comparative studies with pyrazofurin reveal that Eicar achieves comparable antiviral effects at 50-fold lower concentrations, underscoring its unique potency profile among IMPDH-targeting nucleosides [2]. These quantitative distinctions preclude simple substitution in assays where potency, therapeutic window, or structure-activity relationship fidelity is critical.

Quantitative Evidence Guide: Eicar's Differentiated Performance Against Key Comparators


Eicar vs. Ribavirin: 10- to 100-Fold Greater Potency Across Multiple Viral Families

In a foundational comparative study, Eicar demonstrated antiviral potency 10- to 100-fold greater than that of ribavirin against a panel of viruses including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses [1]. The 50% inhibitory concentration (IC50) for Eicar against these viruses ranged from 0.2 to 4 μg/ml, whereas ribavirin required significantly higher concentrations to achieve comparable inhibition. This potency advantage is consistent across multiple studies [2].

Antiviral IMPDH inhibitor Broad-spectrum Potency comparison

Eicar vs. Pyrazofurin: 50-Fold Lower EC50 Against Infectious Pancreatic Necrosis Virus

In a head-to-head comparison against infectious pancreatic necrosis virus (IPNV), Eicar exhibited an EC50 of 0.01 μg/ml, which is 50-fold more potent than pyrazofurin (EC50 = 0.5 μg/ml) [1]. Despite this higher potency, Eicar maintained a favorable selectivity index, with its cytotoxic concentration (CC50 = 50 μg/ml) being 5,000-fold higher than its antiviral EC50. This indicates that Eicar can effectively suppress IPNV replication at concentrations far below those that impair host cell viability.

Aquaculture Birnavirus IPNV Antiviral screening

Eicar vs. Ribavirin: 10- to 59-Fold Greater Activity Against Paramyxoviruses

A dedicated study focusing on ortho- and paramyxoviruses quantified Eicar's potency advantage over ribavirin as 10- to 59-fold against parainfluenza virus types 2 and 3, mumps virus, and measles virus [1]. Eicar's 50% virus-inhibitory concentrations were consistently in the 0.1 to 1 μg/ml range, while ribavirin required concentrations up to 59-fold higher to achieve similar inhibition. Notably, Eicar also demonstrated superior activity against respiratory syncytial virus and influenza virus compared to ribavirin, whereas another IMPDH inhibitor, TJ13025, was inactive against these viruses, highlighting Eicar's unique spectrum within this chemical class.

Paramyxovirus Measles Mumps Respiratory syncytial virus

Eicar vs. Ribavirin: Superior Activity Against Canine Distemper Virus

In a comparative in vitro study against canine distemper virus (CDV), Eicar demonstrated greater antiviral activity than ribavirin, as evidenced by lower effective concentrations required to suppress viral replication [1]. Both compounds exhibited low selectivity indices in this model, but Eicar's higher intrinsic potency provides a measurable advantage for researchers seeking to maximize viral inhibition. The antiviral effect of both compounds was reversed by exogenous guanosine, confirming IMPDH inhibition as the shared mechanism of action.

Veterinary virology Morbillivirus CDV Antiviral therapy

Recommended Research and Industrial Applications for Eicar Based on Quantitative Differentiation


Broad-Spectrum Antiviral Screening Campaigns Requiring High Sensitivity

Given its 10- to 100-fold greater potency than ribavirin across diverse RNA and DNA viruses [1], Eicar is the preferred IMPDH inhibitor for primary antiviral screening campaigns aiming to detect weak or moderate antiviral activity. Its high sensitivity enables researchers to identify hits that would be missed with less potent IMPDH inhibitors, reducing false negatives in high-throughput screening formats.

Mechanistic Studies of IMPDH-Dependent Antiviral Activity

Eicar's well-characterized mechanism as a pure IMPDH inhibitor, combined with its superior potency, makes it an ideal tool compound for dissecting the role of GTP pool depletion in viral replication [2]. Researchers can use Eicar alongside guanosine reversal controls to confirm IMPDH-specific effects without confounding off-target activities that may occur at higher concentrations of weaker inhibitors like ribavirin.

Aquaculture Antiviral Research Targeting Birnaviruses

Eicar's exceptional potency against infectious pancreatic necrosis virus (EC50 = 0.01 μg/ml) [3] positions it as a critical reference standard for developing antiviral therapies for salmonid aquaculture. Its 50-fold greater potency than pyrazofurin and 5,000-fold selectivity window provide a robust benchmark for evaluating novel antiviral candidates against IPNV and related birnaviruses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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